N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

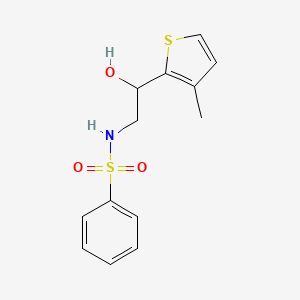

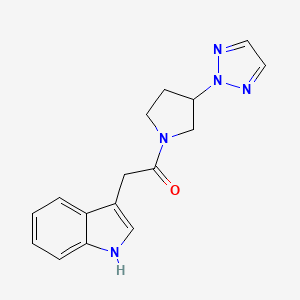

“N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also features a trifluoromethyl group (-CF3), which is a functional group in organofluorine chemistry with the formula -CF3 .

科学的研究の応用

Synthetic Chemistry Applications

Research has demonstrated the versatility of thiophene-3-carboxamide derivatives in synthetic chemistry, particularly in reactions leading to the formation of complex heterocyclic compounds. For instance, thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA), leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This transformation highlights the role of thiophene derivatives in facilitating the synthesis of biologically relevant heterocycles (Clayden et al., 2004). Similarly, N-(2-thienyl)allene carboxamides have been shown to participate in intramolecular Diels–Alder reactions, with the thiophene nucleus acting as either a diene or a dienophile depending on the substituents present, further underscoring the synthetic utility of thiophene derivatives in constructing complex molecular architectures (Himbert et al., 1990).

Biological Applications

In the realm of biological applications, thiophene-3-carboxamide derivatives have been explored for their potential as inhibitors of specific biological targets. A study by Allan et al. (2009) focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including thiophene analogues, as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), a target of interest for cancer therapy. The study found that the potency of these inhibitors was significantly influenced by the nature of the heteroaryl fragment, with thiophene analogues showing superior activity compared to other heterocyclic inhibitors (Allan et al., 2009). This indicates the potential of thiophene-3-carboxamide derivatives in the development of novel therapeutics.

Safety and Hazards

“N,N-Dimethyl-3-(trifluoromethyl)benzamide”, a related compound, has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

作用機序

Target of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of molecular and cellular effects .

生化学分析

Biochemical Properties

It is known that thiophene derivatives, to which this compound belongs, play a vital role in various biochemical reactions

Cellular Effects

Related thiophene compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is not well-defined. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c1-18-12(21)10-5-6-22-13(10)19-11(20)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLIOOFYQUCKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)